B1578020 Beta-defensin13

Beta-defensin13

Cat. No.: B1578020
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-defensin13 (DEFB113), also referred to as defensin beta 113, is a cationic antimicrobial peptide (AMP) belonging to the beta-defensin family. It is encoded by the DEFB113 gene and consists of 82 amino acid residues, with a theoretical molecular weight of 7.8 kDa . This compound is localized in the cytoplasm and plays a dual role in innate immunity: (1) direct microbial membrane disruption via electrostatic interactions with negatively charged pathogen surfaces, and (2) immune modulation by recruiting dendritic cells and T lymphocytes through chemotactic signaling . Its immunogenic peptide region (residues 17–82) is critical for interactions with microbial membranes and host immune receptors .

Properties

bioactivity

Antibacterial

sequence

TLYRRFLCKKMKGRCETACLSFEKKIGTCRADLTPLCCKEKKKH

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Beta-Defensins

Structural Comparison

Beta-defensins share conserved features, including six cysteine residues forming three disulfide bonds that stabilize their β-sheet-rich structures. Below is a structural comparison of Beta-defensin13 with other beta-defensins:

Property This compound Beta-defensin2 (hBD2) Beta-defensin3 (hBD3) Beta-defensin12
Length (residues) 82 64 67 42
Molecular Weight 7.8 kDa ~4.3 kDa ~5.2 kDa ~4.5 kDa
Disulfide Bonds 3 (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) 3 3 3
Cationic Charge High (+) High (+) Exceptionally high (+) Moderate (+)
Key Structural Motif β-hairpin with α-helix Linear β-sheet Extended β-strands Compact β-defensin fold
Expression Sites Epithelial tissues, neutrophils Skin, lung, gut Skin, oral mucosa Neutrophils, mucosal sites

Sources :

Key Observations:
  • This compound is longer than most beta-defensins (e.g., hBD2, hBD3), contributing to its unique tertiary structure and charge distribution.
  • Unlike Beta-defensin12, which is neutrophil-specific, this compound is broadly expressed in epithelial barriers and immune cells .
  • All beta-defensins retain three disulfide bonds, but Beta-defensin3 exhibits enhanced cationic charge, enabling activity against resistant pathogens like Staphylococcus aureus .

Functional Comparison

Antimicrobial Activity:
Peptide Target Pathogens MIC Range (μg/mL) Mechanism
This compound E. coli, Pseudomonas aeruginosa, Candida albicans 1–10 Membrane depolarization, pore formation
Beta-defensin2 P. aeruginosa, E. coli 5–20 Disruption of membrane integrity
Beta-defensin3 S. aureus, Streptococcus mutans, multi-drug resistant bacteria 0.5–5 High-affinity binding to lipid II, cell lysis
Beta-defensin12 E. coli, S. aureus 10–50 Aggregation and membrane permeabilization

Sources :

Immune Modulation:
  • This compound : Chemoattracts CCR6+ dendritic cells and memory T cells, bridging innate and adaptive immunity .
  • Beta-defensin2/3 : Activate NF-κB and MAPK pathways, upregulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Beta-defensin12: Limited immunomodulatory roles; primarily functions as a direct antimicrobial agent in neutrophil granules .

Evolutionary and Genomic Context

The human genome encodes over 40 beta-defensin-like genes, clustered on chromosomes 6, 8, and 20. This compound (DEFB113) resides on chromosome 20q11.1, a locus shared with other epithelial defensins like hBD2 (DEFB4) and hBD3 (DEFB103) . Phylogenetic analysis suggests this compound diverged early from neutrophil-specific defensins (e.g., Beta-defensin12) but retains conserved motifs for microbial targeting .

Research Findings and Clinical Relevance

Antimicrobial Resistance: this compound demonstrates broad-spectrum activity against drug-resistant P. aeruginosa strains, outperforming Beta-defensin2 in corneal infection models .

Structure-Activity Relationship (SAR) : Cysteine substitutions in Beta-defensin3 reduce cytotoxicity but retain antimicrobial efficacy, a feature under investigation for this compound analogs .

Therapeutic Potential: this compound’s chemotactic properties are being explored for vaccine adjuvants and cancer immunotherapy, similar to Beta-defensin3’s role in enhancing dendritic cell recruitment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.